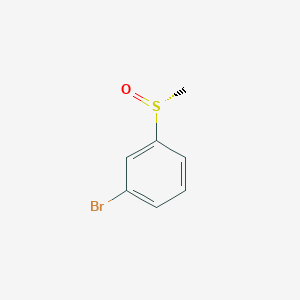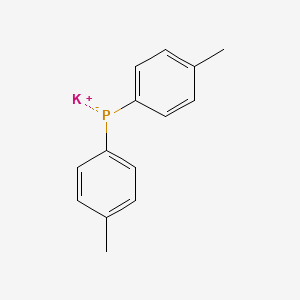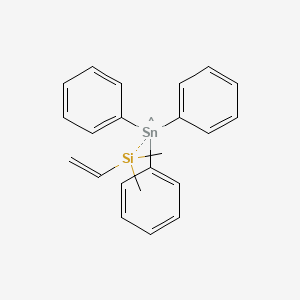
Triphenyl stannyl dimethyl vinyl silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl stannyl dimethyl vinyl silane: is an organosilicon compound that features a vinyl group attached to a silicon atom, which is further bonded to a dimethyl group and a triphenyl stannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Vinylsilane Synthesis: One common method involves the reaction of chlorosilanes with organomagnesium reagents under mild conditions.
Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Silanes can act as hydride donors in reduction reactions, converting aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Aqueous fluoride and peroxide.
Reduction: Hydrosilanes like chlorodiphenylsilane in the presence of catalysts such as indium chloride.
Substitution: Strong electrophiles like hydrobromic acid or hydroiodic acid.
Major Products:
Oxidation: Silanols.
Reduction: Alcohols.
Substitution: Halogenated silanes.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Synthesis: Used as a monomer or a coupling agent in the synthesis of polymers.
Surface Modification: Employed in modifying surfaces to enhance hydrophobicity or other desired properties.
Biology and Medicine:
Biofunctional Molecules: Utilized in the synthesis of hydrophobic building blocks for biofunctional molecules.
Industry:
Organometallic Complexes: Plays a role in the formation of organometallic complexes used in various industrial processes.
Mecanismo De Acción
Mechanism: The carbon-silicon bond in vinylsilanes is highly electron-releasing, stabilizing a positive charge in the β position through hyperconjugation. This property is exploited in electrophilic additions, where electrophiles bind to the carbon γ to the silyl group .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Vinylsilane: A simpler analog with a vinyl group attached to silicon.
Triphenylsilane: Lacks the vinyl group but shares the triphenylsilicon structure.
Tris(trimethylsilyl)silane: Known for its radical reducing properties.
Uniqueness: Triphenyl stannyl dimethyl vinyl silane stands out due to the combination of the vinyl group, which imparts reactivity, and the triphenyl stannyl group, which provides unique steric and electronic properties.
Propiedades
Fórmula molecular |
C22H24SiSn |
|---|---|
Peso molecular |
435.2 g/mol |
InChI |
InChI=1S/3C6H5.C4H9Si.Sn/c3*1-2-4-6-5-3-1;1-4-5(2)3;/h3*1-5H;4H,1H2,2-3H3; |
Clave InChI |
OSDDJKHOWAJPID-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C=C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


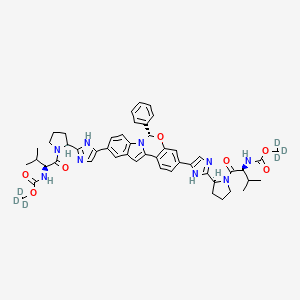
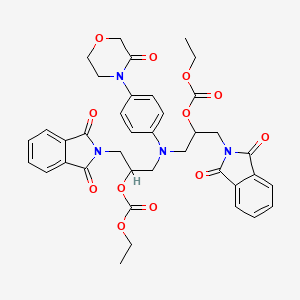
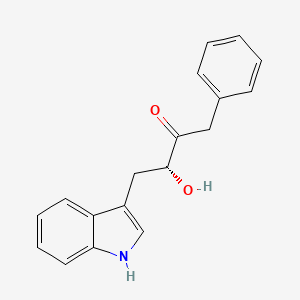
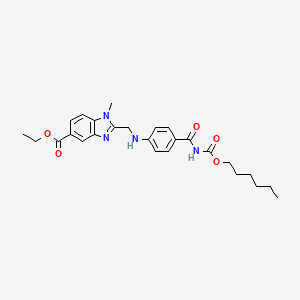
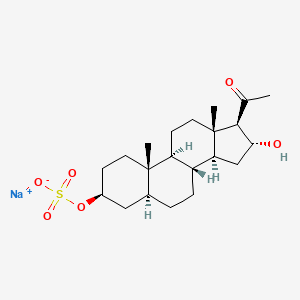
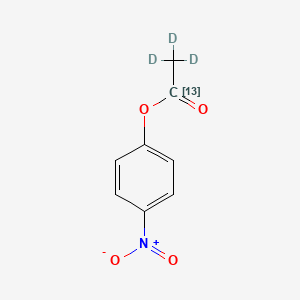
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
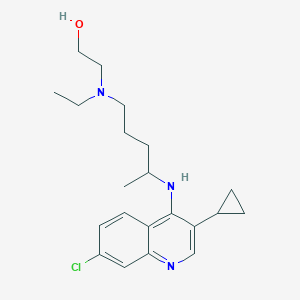
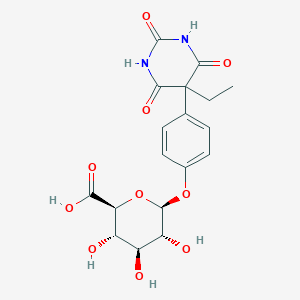
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
